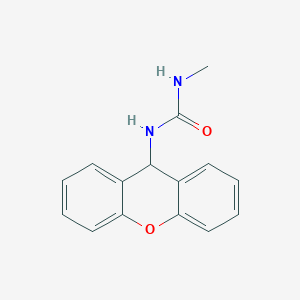
1-Methyl-3-(9h-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(9h-xanthen-9-yl)urea is a chemical compound that belongs to the class of xanthone derivatives. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The compound this compound has a unique structure that combines the xanthone scaffold with a urea moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(9h-xanthen-9-yl)urea typically involves the reaction of 9H-xanthene-9-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 9H-xanthene-9-carboxylic acid: This can be synthesized through the oxidation of 9H-xanthene using an oxidizing agent such as potassium permanganate.
Reaction with methyl isocyanate: The 9H-xanthene-9-carboxylic acid is then reacted with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Bulk preparation of starting materials: Ensuring a consistent supply of high-purity 9H-xanthene-9-carboxylic acid and methyl isocyanate.
Optimized reaction conditions: Using optimized reaction conditions to maximize yield and minimize by-products. This may involve temperature control, continuous stirring, and real-time monitoring of the reaction progress.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(9h-xanthen-9-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives of the xanthone scaffold.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives with different functional groups attached to the nitrogen atom.
Scientific Research Applications
1-Methyl-3-(9h-xanthen-9-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(9h-xanthen-9-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it could inhibit the activity of certain kinases or activate antioxidant response elements.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(9h-xanthen-9-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-Methyl-3-(9h-xanthen-9-yl)guanidine: Contains a guanidine group instead of urea.
1-Methyl-3-(9h-xanthen-9-yl)carbamate: Features a carbamate group in place of urea.
Uniqueness
1-Methyl-3-(9h-xanthen-9-yl)urea is unique due to its specific combination of the xanthone scaffold and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
6333-86-4 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-methyl-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(18)17-14-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)14/h2-9,14H,1H3,(H2,16,17,18) |
InChI Key |
PEYVDLWKQHHVKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















